Formoterol

概要

説明

ホルモテロールは、4~6時間有効なサルブタモールなどの短時間作用型β2アドレナリン受容体作動薬と比較して、最長12時間という長時間作用を持ちます . ホルモテロールは、作用発現が比較的速く、2~3分以内に効果が現れます .

2. 製法

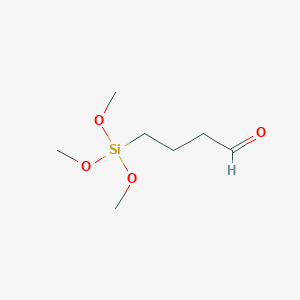

合成経路と反応条件: ホルモテロールは、以下の重要な段階を含む複数段階のプロセスによって合成できます。

中間体の生成: 合成は、4-メトキシフェニルアセトニトリルとクロロギ酸エチルを反応させてエチルエステル中間体を生成することから始まります。

還元と保護: 次に、中間体を水素化リチウムアルミニウムで還元し、生成したアルコール基を適切な保護基で保護します。

工業的生産方法: 工業的な環境では、ホルモテロールは通常、フマル酸ホルモテロール二水和物として製造されます。製造プロセスには、以下の段階が含まれます。

ホルモテロール塩基の合成: ホルモテロールの塩基形態は、前述の合成経路によって合成されます。

フマル酸ホルモテロールの生成: ホルモテロール塩基は、フマル酸と反応させてフマル酸ホルモテロールを生成します。

作用機序

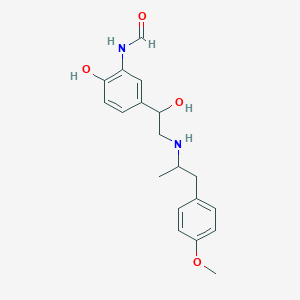

ホルモテロールは、気管支平滑筋細胞の表面にあるβ2アドレナリン受容体に選択的に結合することで効果を発揮します。この結合によりアデニル酸シクラーゼが活性化され、サイクリックAMP(cAMP)のレベルが上昇します。 cAMPレベルの上昇は、気管支平滑筋の弛緩につながり、気管支拡張と気流の改善をもたらします . ホルモテロールの速やかな作用発現と長時間作用により、喘息やCOPDの急性期の緩和と長期的な管理に効果的です .

生化学分析

Biochemical Properties

Formoterol plays a crucial role in biochemical reactions by interacting with beta2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by this compound, stimulate intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a cascade of intracellular events . This compound’s interaction with beta2-adrenergic receptors results in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In airway smooth muscle cells, this compound induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins that reduce intracellular calcium concentrations, leading to muscle relaxation . Additionally, this compound influences cell signaling pathways, including those involved in inflammation and immune responses. It has been shown to modulate gene expression, particularly genes related to inflammatory cytokines and chemokines .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves binding to beta2-adrenergic receptors on the cell surface. This binding activates the Gs protein, which then stimulates adenylyl cyclase to produce cAMP from ATP . The increase in cAMP levels leads to the activation of PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . This compound also affects gene expression by influencing transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular responses to cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action, maintaining its bronchodilatory effects for up to 12 hours . Studies have shown that this compound remains effective in relaxing airway smooth muscle and reducing inflammation over extended periods . Prolonged use may lead to desensitization of beta2-adrenergic receptors, potentially diminishing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases resting energy expenditure and fat utilization without significant adverse effects . At higher doses, this compound can cause side effects such as tachycardia and tremors . In animal studies, this compound has been shown to improve muscle mass and reduce muscle wasting, highlighting its potential therapeutic benefits beyond respiratory conditions .

Metabolic Pathways

This compound is primarily metabolized through direct glucuronidation at its phenolic hydroxyl group, followed by O-demethylation and further glucuronidation . These metabolic pathways involve various cytochrome P450 enzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are then excreted via the kidneys and feces . This compound’s metabolism affects its pharmacokinetics and duration of action, contributing to its sustained therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transport proteins and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the lungs . This property contributes to its prolonged duration of action and effectiveness in treating respiratory conditions .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The compound’s activity is influenced by its ability to bind to these receptors and initiate intracellular signaling cascades . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific cellular compartments and enhancing its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: Formoterol can be synthesized through a multi-step process involving the following key steps:

Formation of the Intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate to form an ethyl ester intermediate.

Reduction and Protection: The intermediate is then reduced using lithium aluminum hydride, followed by protection of the resulting alcohol group with a suitable protecting group.

Formation of the Final Product: The protected intermediate undergoes a series of reactions, including amination, deprotection, and formylation, to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced as this compound fumarate dihydrate. The production process involves the following steps:

Synthesis of this compound Base: The base form of this compound is synthesized through the aforementioned synthetic route.

Formation of this compound Fumarate: The this compound base is then reacted with fumaric acid to form this compound fumarate.

Crystallization: The this compound fumarate is crystallized to obtain this compound fumarate dihydrate, which is the final product used in pharmaceutical formulations.

化学反応の分析

反応の種類: ホルモテロールは、以下を含むさまざまな化学反応を起こします。

酸化: ホルモテロールは酸化されて、対応するキノンやその他の酸化生成物を生成することができます。

還元: ホルモテロールの還元は、ジヒドロ誘導体の生成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物:

酸化生成物: キノンやその他の酸化誘導体。

還元生成物: ジヒドロ誘導体。

置換誘導体: 導入された置換基に応じて、さまざまな置換ホルモテロール誘導体.

科学的研究の応用

ホルモテロールは、以下を含むさまざまな科学研究に利用されています。

化学: ホルモテロールは、β2アドレナリン受容体作動薬とその受容体との相互作用を研究するモデル化合物として使用されています。

生物学: ホルモテロールに関する研究には、細胞シグナル伝達経路への影響と免疫応答の調節における役割が含まれます。

医学: ホルモテロールは、喘息やCOPDにおける治療効果、ならびにその他の呼吸器疾患における潜在的な利点について広く研究されています。

類似化合物との比較

ホルモテロールは、しばしば以下のβ2アドレナリン受容体作動薬と比較されます。

サルメテロール: ホルモテロールと同様に、サルメテロールは長時間作用型β2アドレナリン受容体作動薬です。

アルブテロール(サルブタモール): アルブテロールは、作用発現が速い短時間作用型β2アドレナリン受容体作動薬ですが、ホルモテロールと比較して効果の持続時間が短いです.

バンブテロール: バンブテロールは、別の長時間作用型β2アドレナリン受容体作動薬ですが、経口投与され、吸入投与されるホルモテロールとは薬物動態が異なります.

ホルモテロールの独自性: ホルモテロールは、速やかな作用発現と長時間作用という独自の組み合わせが、他のβ2アドレナリン受容体作動薬とは異なります。 このため、喘息やCOPDの急性期の症状緩和と長期的な維持療法の両方に適しています .

特性

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860603 | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes). | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

73573-87-2, 128954-45-0 | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

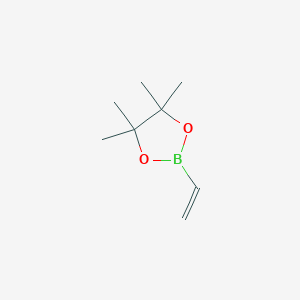

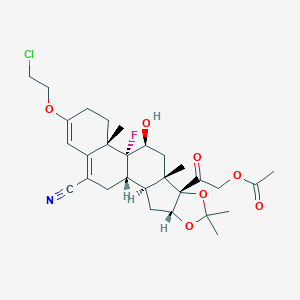

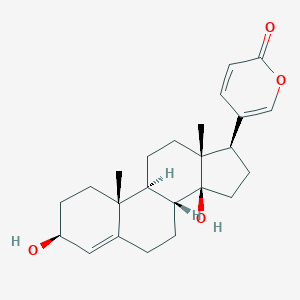

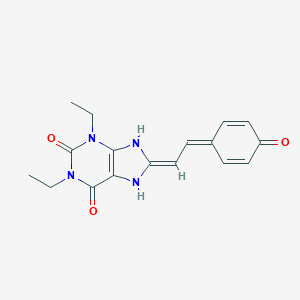

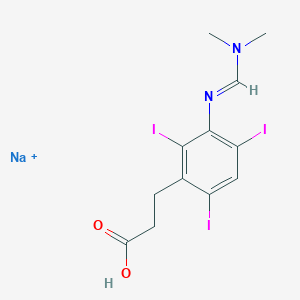

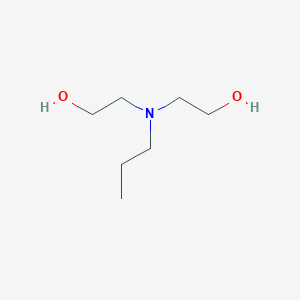

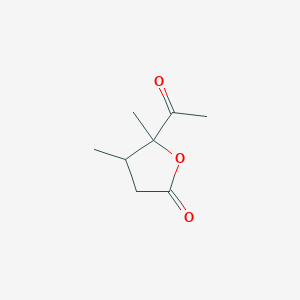

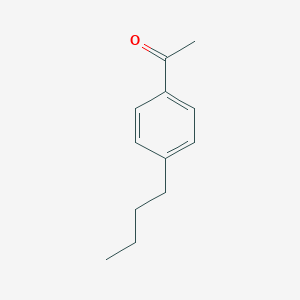

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,5-dihydro-(9CI)](/img/structure/B127665.png)

![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)

![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)